Comprehensive Technical Guide: Chemical, Physical, and Synthetic Profiling of 4-(3-Bromo-5-chlorophenoxy)oxane
Comprehensive Technical Guide: Chemical, Physical, and Synthetic Profiling of 4-(3-Bromo-5-chlorophenoxy)oxane
Executive Summary
In modern medicinal chemistry and agrochemical development, the rational selection of molecular building blocks is critical for optimizing pharmacokinetics, metabolic stability, and target binding affinity. 4-(3-Bromo-5-chlorophenoxy)oxane (CAS: 2018846-25-6), also known as 4-(3-bromo-5-chlorophenoxy)tetrahydro-2H-pyran, represents a highly specialized scaffold[1][2]. It combines the lipophilicity-modulating properties of an oxane (tetrahydropyran) ring with the unique steric and electronic vectors of a 3,5-dihalogenated phenyl ether[3].
This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality in drug design, and validated synthetic methodologies, serving as a definitive guide for researchers and drug development professionals.
Structural & Physicochemical Profiling
The physical and chemical properties of a building block dictate its behavior in biological systems. Table 1 summarizes the core quantitative data for 4-(3-Bromo-5-chlorophenoxy)oxane[1][3].
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Significance in Design |
| CAS Number | 2018846-25-6 | Unique identifier for procurement and registry[1]. |
| Molecular Formula | C₁₁H₁₂BrClO₂ | Defines the exact atomic composition[3]. |
| Molecular Weight | 291.57 g/mol | Optimal for fragment-based drug discovery (FBDD) or as a peripheral moiety, keeping final drug candidates within Lipinski's Rule of 5[3]. |
| Hydrogen Bond Donors (HBD) | 0 | Enhances passive membrane permeability. |
| Hydrogen Bond Acceptors (HBA) | 2 | The oxane and ether oxygens interact with aqueous environments, improving solubility over carbocyclic analogs. |
| Topological Polar Surface Area | 18.46 Ų | Highly lipophilic but sufficient for crossing the blood-brain barrier (BBB) if required. |
| Rotatable Bonds | 2 | Low conformational entropy penalty upon target binding. |
Causality in Structural Design
The substitution of a standard cyclohexane ring with an oxane (tetrahydropyran) ring is a deliberate bioisosteric replacement. The introduction of the ethereal oxygen acts as a hydrogen bond acceptor, which significantly lowers the partition coefficient (LogP) and improves aqueous solubility without drastically altering the three-dimensional steric bulk.
Furthermore, the 3-bromo-5-chloro substitution pattern on the aromatic ring is highly strategic. Halogen atoms are not merely lipophilic space-fillers; they participate in highly directional non-covalent interactions known as halogen bonds [4][5]. The bromine atom, due to its larger polarizability, possesses a pronounced region of positive electrostatic potential (the σ -hole) on the extension of the C–Br bond[4]. This allows it to act as a strong Lewis acid, forming directed contacts with Lewis bases (e.g., protein backbone carbonyls) with binding energies often exceeding 9.0 kJ/mol[4]. The chlorine atom provides localized electronegativity and metabolic resistance against cytochrome P450-mediated aromatic oxidation.
Structure-Activity Relationship (SAR) contributions of the core molecular features.
Synthetic Methodologies & Experimental Workflows
The most robust and stereochemically reliable method for synthesizing alkyl-aryl ethers like 4-(3-Bromo-5-chlorophenoxy)oxane is the Mitsunobu reaction [6][7]. This redox-neutral condensation couples 3-bromo-5-chlorophenol with tetrahydro-4H-pyran-4-ol utilizing triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DIAD)[7].
Causality of Reagent Selection
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DIAD over DEAD: Diisopropyl azodicarboxylate (DIAD) is preferred over diethyl azodicarboxylate (DEAD) due to its liquid state at room temperature, lower toxicity, and superior safety profile regarding explosive decomposition[7].
-
Solvent (THF): Tetrahydrofuran (THF) is utilized because it effectively solubilizes the betaine intermediate formed between PPh₃ and DIAD, preventing premature precipitation that would stall the catalytic cycle[6].
Mitsunobu reaction workflow for synthesizing 4-(3-Bromo-5-chlorophenoxy)oxane.
Standardized Experimental Protocol: Mitsunobu Coupling
This protocol is designed as a self-validating system, ensuring high yield and purity through controlled addition and continuous monitoring[8].
Reagents:
-
3-Bromo-5-chlorophenol (1.0 equiv, 10 mmol)
-
Tetrahydro-4H-pyran-4-ol (1.2 equiv, 12 mmol)
-
Triphenylphosphine (PPh₃) (1.5 equiv, 15 mmol)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv, 15 mmol)
-
Anhydrous Tetrahydrofuran (THF) (0.2 M, 50 mL)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 3-bromo-5-chlorophenol, tetrahydro-4H-pyran-4-ol, and PPh₃ to the flask.
-
Solvation: Dissolve the solid mixture in 50 mL of anhydrous THF. Stir magnetically until a homogenous solution is achieved.
-
Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes. Causality: The initial formation of the betaine intermediate is highly exothermic; cooling prevents thermal degradation and side reactions.
-
Activation: Add DIAD dropwise via a syringe pump over 30 minutes. The solution will typically transition to a pale yellow color.
-
Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir for 12–16 hours.
-
In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes/EtOAc 8:2). The disappearance of the phenolic starting material validates the completion of the SN2 displacement.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The primary byproduct is triphenylphosphine oxide (TPPO). Purify the crude residue via flash column chromatography on silica gel. Eluting with a gradient of 0% to 15% EtOAc in Hexanes effectively isolates the pure 4-(3-Bromo-5-chlorophenoxy)oxane.
Analytical Validation (Self-Validating Systems)
To guarantee scientific integrity, the synthesized molecule must be validated using orthogonal analytical techniques. The di-halogenated nature of this compound provides a highly distinctive, self-validating signature in mass spectrometry.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The presence of one bromine atom (~1:1 ratio of ⁷⁹Br/⁸¹Br) and one chlorine atom (~3:1 ratio of ³⁵Cl/³⁷Cl) creates a highly specific isotopic cluster. The mass spectrum will display a characteristic M, M+2, M+4 peak pattern in an approximate ratio of 3:4:1 . Observing this exact isotopic distribution instantly validates the successful incorporation of the intact 3-bromo-5-chlorophenyl moiety.
-
Nuclear Magnetic Resonance (¹H NMR): The methine proton (C4) on the oxane ring will experience a significant downfield shift (typically around δ 4.3–4.6 ppm) due to the deshielding effect of the newly formed ether oxygen. The aromatic region will display three distinct, finely coupled protons (meta-coupling, J≈1.5−2.0 Hz), confirming the 1,3,5-trisubstitution pattern of the benzene ring.
References
- Appchem. 1-Bromo-3-chloro-5-(cyclopentylmethoxy)benzene | 1997045-35-8 (Catalog containing CAS 2018846-25-6 properties).
- BLDpharm. 1881295-11-9|5-Bromo-1-butoxy-3-chloro-2-(propan-2-yloxy)benzene (Catalog containing CAS 2018846-25-6 properties).
- Bidepharm. CAS:2018846-25-6, 4-(3-Bromo-5-chlorophenoxy...
- Kumara Swamy, K. C., et al.
- Wikipedia. Mitsunobu reaction.
- Fletcher, S., et al. Mitsunobu Reaction Using Basic Amines as Pronucleophiles.
- Wilcken, R., et al. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry (2013).
- Lu, Y., et al. Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development.
Sources
- 1. appchemical.com [appchemical.com]
- 2. 1881295-11-9|5-Bromo-1-butoxy-3-chloro-2-(propan-2-yloxy)benzene|BLD Pharm [bldpharm.com]
- 3. CAS:2018846-25-6, 4-(3-Bromo-5-chlorophenoxy)tetrahydro-2H-pyran-毕得医药 [bidepharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]


